molecular formula C17H28F3N3O3 B6944434 N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B6944434
M. Wt: 379.4 g/mol
InChI Key: SDRFKJNBBAXWNU-UHFFFAOYSA-N
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Description

N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an oxan-4-ylamino group, and a trifluoroethyl group

Properties

IUPAC Name

N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28F3N3O3/c1-2-23(12-17(18,19)20)16(25)13-4-3-7-22(10-13)11-15(24)21-14-5-8-26-9-6-14/h13-14H,2-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRFKJNBBAXWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)(F)F)C(=O)C1CCCN(C1)CC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxan-4-ylamino Group: This step involves the reaction of the piperidine derivative with oxan-4-ylamine under controlled conditions.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethylating agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-3-carboxamide: Lacks the trifluoroethyl group.

    N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-methylpiperidine-3-carboxamide: Contains a methyl group instead of a trifluoroethyl group.

Uniqueness

N-ethyl-1-[2-(oxan-4-ylamino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical properties and biological activity. The trifluoroethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

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